Cas no 1343967-18-9 (N-[(2-chlorophenyl)methyl]oxetan-3-amine)
![N-[(2-chlorophenyl)methyl]oxetan-3-amine structure](https://ja.kuujia.com/scimg/cas/1343967-18-9x500.png)
N-[(2-chlorophenyl)methyl]oxetan-3-amine 化学的及び物理的性質
名前と識別子
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- N-(2-Chlorobenzyl)oxetan-3-amine
- N-[(2-chlorophenyl)methyl]oxetan-3-amine
- E72932
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- インチ: 1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2
- InChIKey: MWKLFUTXXQJRKZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CNC1COC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 161
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): 1.6
N-[(2-chlorophenyl)methyl]oxetan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0008-1G |
N-[(2-chlorophenyl)methyl]oxetan-3-amine |
1343967-18-9 | 95% | 1g |
¥ 2,877.00 | 2023-04-03 | |
Enamine | EN300-257356-1.0g |
N-[(2-chlorophenyl)methyl]oxetan-3-amine |
1343967-18-9 | 95% | 1.0g |
$1057.0 | 2024-06-18 | |
Enamine | EN300-257356-5.0g |
N-[(2-chlorophenyl)methyl]oxetan-3-amine |
1343967-18-9 | 95% | 5.0g |
$3065.0 | 2024-06-18 | |
Aaron | AR01C4OB-5g |
N-[(2-chlorophenyl)methyl]oxetan-3-amine |
1343967-18-9 | 95% | 5g |
$4240.00 | 2023-12-16 | |
Ambeed | A370119-1g |
N-(2-Chlorobenzyl)oxetan-3-amine |
1343967-18-9 | 98% | 1g |
$1533.0 | 2025-03-05 | |
A2B Chem LLC | AW44447-500mg |
N-[(2-chlorophenyl)methyl]oxetan-3-amine |
1343967-18-9 | 95% | 500mg |
$903.00 | 2024-04-20 | |
A2B Chem LLC | AW44447-250mg |
N-[(2-chlorophenyl)methyl]oxetan-3-amine |
1343967-18-9 | 95% | 250mg |
$587.00 | 2024-04-20 | |
A2B Chem LLC | AW44447-1g |
N-[(2-chlorophenyl)methyl]oxetan-3-amine |
1343967-18-9 | 95% | 1g |
$1148.00 | 2024-04-20 | |
A2B Chem LLC | AW44447-2.5g |
N-[(2-chlorophenyl)methyl]oxetan-3-amine |
1343967-18-9 | 95% | 2.5g |
$2215.00 | 2024-04-20 | |
Enamine | EN300-257356-10.0g |
N-[(2-chlorophenyl)methyl]oxetan-3-amine |
1343967-18-9 | 95% | 10.0g |
$4545.0 | 2024-06-18 |
N-[(2-chlorophenyl)methyl]oxetan-3-amine 関連文献
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
N-[(2-chlorophenyl)methyl]oxetan-3-amineに関する追加情報
Introduction to N-[(2-chlorophenyl)methyl]oxetan-3-amine (CAS No. 1343967-18-9)
N-[(2-chlorophenyl)methyl]oxetan-3-amine, a compound with the chemical identifier CAS No. 1343967-18-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of considerable interest in both academic research and industrial applications.
The molecular structure of N-[(2-chlorophenyl)methyl]oxetan-3-amine consists of an oxetane ring, a key feature that contributes to its unique chemical properties. The oxetane ring is a three-membered cyclic ether, which introduces rigidity and specific spatial constraints to the molecule. This structural motif is often employed in drug design due to its ability to mimic certain biological binding pockets and enhance interactions with target proteins.
The presence of a 2-chlorophenyl substituent in the molecule adds another layer of complexity and functionality. Chlorophenyl groups are well-known for their role in enhancing lipophilicity and metabolic stability, which are critical factors in drug development. The combination of these features makes N-[(2-chlorophenyl)methyl]oxetan-3-amine a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The oxetane scaffold has been particularly noted for its potential in creating molecules with enhanced binding affinity and selectivity. Studies have shown that oxetane-containing compounds can exhibit significant activity against a range of targets, including enzymes and receptors involved in inflammatory responses, neurodegenerative disorders, and cancer.
One of the most compelling aspects of N-[(2-chlorophenyl)methyl]oxetan-3-amine is its potential as a lead compound for the development of new therapeutic agents. Its unique structural features suggest that it may interact with biological targets in ways that conventional drugs do not. This has led to several research groups investigating its pharmacological properties, particularly in the context of modulating pain signaling pathways.
Preliminary studies have indicated that derivatives of oxetane-containing compounds can exhibit potent analgesic effects. The rigid structure of the oxetane ring helps to stabilize the conformation of these molecules, allowing them to fit snugly into binding sites on target proteins. This high degree of specificity is crucial for developing drugs that are both effective and have minimal side effects.
The 2-chlorophenyl moiety also plays a critical role in the biological activity of this compound. Chlorine atoms are known to enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. This stability is essential for ensuring that the drug remains active in the body long enough to exert its therapeutic effect.
Furthermore, the amine functional group at the 3-position of the oxetane ring provides another point of interaction with biological targets. Amines are common pharmacophores found in many active pharmaceutical ingredients (APIs) due to their ability to form hydrogen bonds, which are crucial for maintaining binding affinity.
The synthesis of N-[(2-chlorophenyl)methyl]oxetan-3-amine presents an interesting challenge for organic chemists. The need to introduce both the oxetane ring and the chlorophenyl substituent while maintaining high yield and purity requires careful planning and execution. Advances in synthetic methodologies have made it possible to construct complex molecules like this one more efficiently than ever before.
In conclusion, N-[(2-chlorophenyl)methyl]oxetan-3-amine (CAS No. 1343967-18-9) is a compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development as a therapeutic agent. As research continues, we can expect to see more compounds like this emerge as candidates for treating various diseases, thanks to their innovative design and promising biological activity.
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